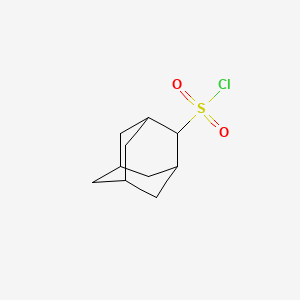
Adamantane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-2-sulfonyl chloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a sulfonyl chloride group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonyl chloride typically involves the sulfonation of adamantane followed by chlorination. One common method includes the reaction of adamantane with sulfur trioxide to form adamantane-2-sulfonic acid, which is then treated with thionyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Adamantane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol under appropriate conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Resulting from oxidation reactions.
Thiol Derivatives: Produced through reduction reactions.
Scientific Research Applications
Adamantane-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of adamantane-2-sulfonyl chloride is primarily based on its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, thereby modifying the structure and function of target molecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
- Adamantane-1-sulfonyl chloride
- Adamantane-2-carboxylic acid
- Adamantane-2-amine
Comparison: Adamantane-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other adamantane derivatives. For instance, adamantane-2-carboxylic acid primarily undergoes reactions typical of carboxylic acids, while adamantane-2-amine is more involved in amine-specific reactions. The sulfonyl chloride group in this compound makes it particularly valuable for introducing sulfonyl functionalities into organic molecules .
Properties
Molecular Formula |
C10H15ClO2S |
|---|---|
Molecular Weight |
234.74 g/mol |
IUPAC Name |
adamantane-2-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 |
InChI Key |
OVMVKXVATAKPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















